molecular formula C10H18O2 B2646430 1-Tert-butylcyclopentane-1-carboxylic acid CAS No. 67732-08-5

1-Tert-butylcyclopentane-1-carboxylic acid

Cat. No. B2646430
CAS RN: 67732-08-5
M. Wt: 170.252
InChI Key: MCNBSOUNKZZLBI-UHFFFAOYSA-N
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Description

1-Tert-butylcyclopentane-1-carboxylic acid is a chemical compound with the CAS Number: 67732-08-5 . It has a molecular weight of 170.25 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for 1-Tert-butylcyclopentane-1-carboxylic acid is 1S/C10H18O2/c1-9(2,3)10(8(11)12)6-4-5-7-10/h4-7H2,1-3H3,(H,11,12) . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

1-Tert-butylcyclopentane-1-carboxylic acid is a powder that is stored at room temperature . It has a melting point of 175-176 degrees Celsius .

Scientific Research Applications

2. tert-Butyl Moiety in Organogelation and Sensory Material Development

The role of tert-butyl groups extends into the realm of material science, particularly in the formation of organogels and sensory materials. Sun et al. (2015) discovered that a tert-butyl moiety in benzothizole modified carbazole derivatives is instrumental in gel formation and the development of strong blue emissive nanofibers. These nanofibers, particularly those formed by TCBT, showcase excellent potential as fluorescent sensory materials for detecting various volatile acid vapors, highlighting the tert-butyl group's contribution to the field of chemosensors (Sun et al., 2015).

3. tert-Butyl Group in Bicyclo[1.1.1]pentane Chemistry

Bicyclo[1.1.1]pentane (BCP), often used as a bioisostere for phenyl rings, internal alkynes, and tert-butyl groups, is a focal point in drug discovery due to its favorable properties like high passive permeability, water solubility, and metabolic stability. Kanazawa and Uchiyama (2018) discuss the synthetic chemistry of BCP, emphasizing the challenges in functionalizing it and the recent advancements in creating unsymmetrically 1,3-difunctionalized BCP derivatives. The importance of tert-butyl groups in enhancing the properties of BCP compounds and their relevance in drug-like molecules is well-documented in their research (Kanazawa & Uchiyama, 2018).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1-tert-butylcyclopentane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-9(2,3)10(8(11)12)6-4-5-7-10/h4-7H2,1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCNBSOUNKZZLBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1(CCCC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Tert-butylcyclopentane-1-carboxylic acid

CAS RN

67732-08-5
Record name 1-tert-butylcyclopentane-1-carboxylic acid
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